molecular formula C12H14N4O3 B13387696 DZNep

DZNep

Cat. No.: B13387696
M. Wt: 262.26 g/mol
InChI Key: OMKHWTRUYNAGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deazaneplanocin A is a synthetic analog of adenosine, known for its potent inhibitory effects on S-adenosylhomocysteine hydrolase and histone methyltransferase EZH2. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and virology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deazaneplanocin A typically involves the modification of adenosineThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 3-Deazaneplanocin A follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Deazaneplanocin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of 3-Deazaneplanocin A with enhanced or modified biological activities. These derivatives are often tested for their efficacy in various biological assays .

Mechanism of Action

3-Deazaneplanocin A exerts its effects primarily through the inhibition of S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine. This accumulation results in the inhibition of methyltransferases, including EZH2, which is crucial for the methylation of histones. By inhibiting EZH2, 3-Deazaneplanocin A disrupts the polycomb-repressive complex 2 (PRC2), leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Deazaneplanocin A is unique due to its dual inhibitory action on both S-adenosylhomocysteine hydrolase and EZH2. This dual action makes it a potent compound for disrupting methylation processes and reactivating silenced genes, providing a multifaceted approach to cancer therapy .

Properties

IUPAC Name

5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKHWTRUYNAGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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